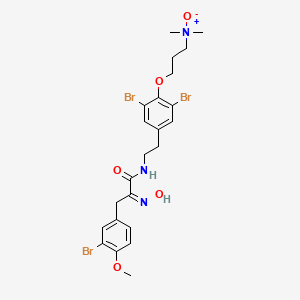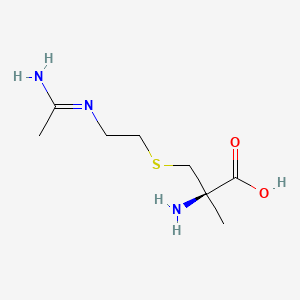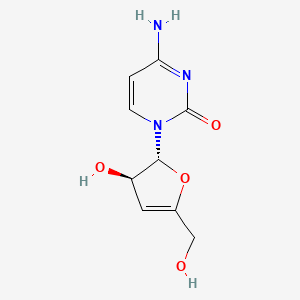
Napyradiomycin A1
Overview
Description
Napyradiomycin A1 is a natural product isolated from the marine-derived actinomycete Streptomyces antimycoticus. It belongs to the family of bacterial meroterpenoids and exhibits significant antimicrobial and cytotoxic properties . This compound has garnered attention due to its unique structure and potent biological activities, making it a subject of interest in various scientific research fields.
Scientific Research Applications
Napyradiomycin A1 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying complex natural product synthesis and enzymatic catalysis.
Biology: The compound is used to investigate the mechanisms of microbial resistance and the role of natural products in microbial ecology.
Industry: The compound’s unique structure and biological activities make it valuable for developing novel pharmaceuticals and agrochemicals.
Mechanism of Action
Result of Action
The primary result of Napyradiomycin A1’s action is a decrease in cellular ATP levels . This decrease can inhibit various ATP-dependent cellular processes, potentially leading to cell death . Furthermore, this compound has been shown to have antimicrobial and cytotoxic effects, suggesting that it may be effective against certain types of bacteria and cancer cells .
Future Directions
Biochemical Analysis
Biochemical Properties
Napyradiomycin A1 plays a crucial role in biochemical reactions, particularly as an inhibitor of mitochondrial complexes I and II . It interacts with several enzymes and proteins, including aromatic prenyltransferases (NapT8 and NapT9) and vanadium-dependent haloperoxidase homologues (NapH1, NapH3, and NapH4) . These interactions are essential for its biosynthesis and biological activity. This compound’s ability to inhibit mitochondrial electron transport highlights its potential as a therapeutic agent against cancer cells .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It inhibits epidermal growth factor (EGF)-induced filopodium protrusion in human adenocarcinoma A431 cells, particularly when glycolytic pathways are restricted . This inhibition is indicative of its impact on cell signaling pathways and cellular metabolism. Additionally, this compound markedly decreases intracellular ATP levels in the presence of glycolytic inhibitors, further demonstrating its influence on cellular energy metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its inhibition of mitochondrial complexes I and II . This inhibition disrupts the mitochondrial electron transport chain, leading to decreased ATP production and subsequent cytotoxic effects on cancer cells. This compound’s interactions with enzymes such as NapH1, NapH3, and NapH4 are critical for its biosynthesis and biological activity . These enzymes facilitate chlorination and etherification reactions, which are essential for the compound’s structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory effects on mitochondrial electron transport over extended periods, suggesting its potential for sustained therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits antimicrobial and cytotoxic properties without significant adverse effects . At higher doses, this compound may induce toxic effects, highlighting the importance of dosage optimization for therapeutic applications. Studies have demonstrated threshold effects, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by aromatic prenyltransferases and vanadium-dependent haloperoxidases . These enzymes catalyze key reactions in the biosynthesis of this compound, contributing to its antimicrobial and cytotoxic properties. The compound’s interactions with these enzymes also affect metabolic flux and metabolite levels, further influencing its biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target cells, enhancing its therapeutic potential. The compound’s ability to inhibit mitochondrial electron transport also affects its distribution within cellular compartments .
Subcellular Localization
This compound’s subcellular localization is primarily within the mitochondria, where it exerts its inhibitory effects on mitochondrial complexes I and II . This localization is crucial for its activity, as it directly targets the mitochondrial electron transport chain. Additionally, post-translational modifications and targeting signals may influence its distribution to specific cellular compartments, further modulating its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The first total synthesis of (±)-Napyradiomycin A1 was achieved through a tandem Michael-Dieckmann type reaction. . The synthesis is stereoselective, ensuring the correct spatial arrangement of atoms in the molecule.
Industrial Production Methods: Industrial production of Napyradiomycin A1 involves the use of three organic substrates: 1,3,6,8-tetrahydroxynaphthalene, dimethylallyl pyrophosphate, and geranyl pyrophosphate. The process is catalyzed by five enzymes: two aromatic prenyltransferases (NapT8 and NapT9) and three vanadium-dependent haloperoxidase homologues (NapH1, NapH3, and NapH4) . This enzymatic synthesis is efficient and can produce milligram quantities of the compound in one day.
Chemical Reactions Analysis
Types of Reactions: Napyradiomycin A1 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows it to participate in complex biosynthetic pathways.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and molecular oxygen can be used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions often involve reagents like chlorine gas or bromine.
Major Products Formed: The reactions involving this compound can lead to the formation of various derivatives, each with distinct biological activities.
Comparison with Similar Compounds
Napyradiomycin B1: Similar core structure but different side chains.
Napyradiomycin A4: Contains additional halogen atoms and exhibits different biological activities.
Napyradiomycin A1 stands out due to its unique combination of structural features and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
(3R,4aR,10aS)-3,4a-dichloro-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30Cl2O5/c1-14(2)7-6-8-15(3)9-10-25-21(30)17-11-16(28)12-18(29)20(17)22(31)24(25,27)13-19(26)23(4,5)32-25/h7,9,11-12,19,28-29H,6,8,10,13H2,1-5H3/b15-9+/t19-,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPWMPCOEAOEDD-NQSCOFRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)C1(CC(C(O2)(C)C)Cl)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/C[C@]12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)[C@]1(C[C@H](C(O2)(C)C)Cl)Cl)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30Cl2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601043827 | |
| Record name | Napyradiomycin A1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601043827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103106-24-7 | |
| Record name | Napyradiomycin A1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103106247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Napyradiomycin A1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601043827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-chloro-N-(diaminomethylidene)-9-oxo-1-azatricyclo[6.5.1.04,14]tetradeca-2,4,6,8(14)-tetraene-2-carboxamide](/img/structure/B1242558.png)
![[(4aS,9aS)-2,4a,9-trimethyl-4,9a-dihydro-3H-oxazino[6,5-b]indol-6-yl] N-(2-ethylphenyl)carbamate;hydrochloride](/img/structure/B1242560.png)

![3-[(2-Nitro-1H-imidazol-1-yl)methoxy]-1,2,4-butanetriol](/img/structure/B1242564.png)
![(4R,5S,6S)-3-[(2R,3R)-2-(aminomethyl)oxolan-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1242565.png)





![[hydroxy(phenyl)methyl]succinyl-CoA](/img/structure/B1242575.png)
